
1-Butanone, 3-chloro-1-(4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanone, 3-chloro-1-(4-methoxyphenyl)- is an organic compound with the molecular formula C11H13ClO2 It is a derivative of butanone, featuring a chloro group and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 3-chloro-1-(4-methoxyphenyl)- typically involves the reaction of 4-methoxybenzyl chloride with ethyl acetoacetate in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in acetone under reflux conditions. After the reaction, the mixture is cooled, and the product is extracted and purified .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Butanone, 3-chloro-1-(4-methoxyphenyl)- can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Products with different functional groups replacing the chloro group.
Oxidation: Aldehydes or acids derived from the methoxy group.
Reduction: Alcohols formed from the reduction of the carbonyl group.
Aplicaciones Científicas De Investigación
1-Butanone, 3-chloro-1-(4-methoxyphenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-Butanone, 3-chloro-1-(4-methoxyphenyl)- involves its interaction with various molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The carbonyl group can undergo nucleophilic addition reactions, making it a versatile intermediate in chemical synthesis .
Comparación Con Compuestos Similares
Similar Compounds
1-Butanone, 1-(4-chlorophenyl)-: Similar structure but lacks the methoxy group.
1-Butanone, 1-(4-methoxyphenyl)-: Similar structure but lacks the chloro group.
3-Chloro-2-butanone: Similar structure but lacks the methoxyphenyl group
Uniqueness
1-Butanone, 3-chloro-1-(4-methoxyphenyl)- is unique due to the presence of both chloro and methoxyphenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
654643-45-5 |
|---|---|
Fórmula molecular |
C11H13ClO2 |
Peso molecular |
212.67 g/mol |
Nombre IUPAC |
3-chloro-1-(4-methoxyphenyl)butan-1-one |
InChI |
InChI=1S/C11H13ClO2/c1-8(12)7-11(13)9-3-5-10(14-2)6-4-9/h3-6,8H,7H2,1-2H3 |
Clave InChI |
NAVXGVHZHRNEER-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)C1=CC=C(C=C1)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


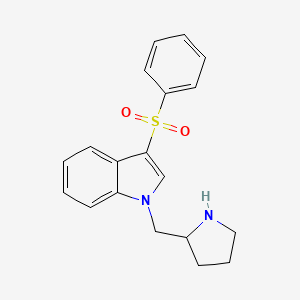
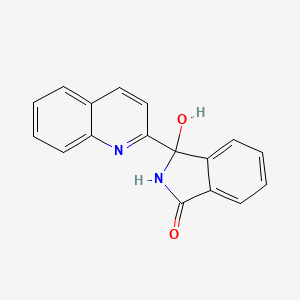
methanone](/img/structure/B12540679.png)
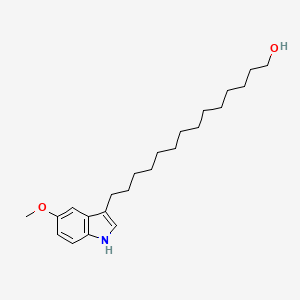

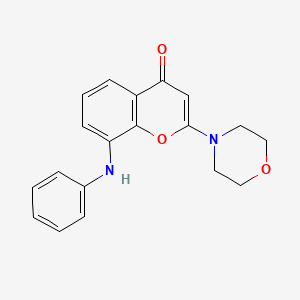
![5-Methyl-7-phenyl-1,3-dihydro-[1,2,4]triazepino[6,5-c]quinoline-2,6-dione](/img/structure/B12540705.png)
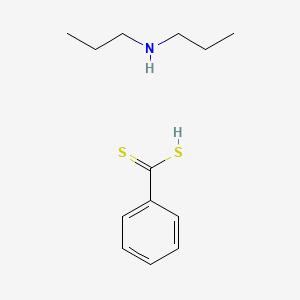
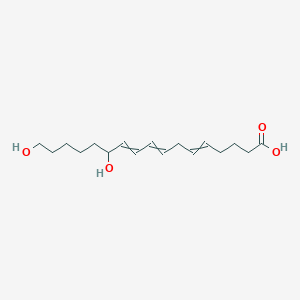
![Benzene, [[(1,1-dimethyl-2-nonynyl)oxy]methyl]-](/img/structure/B12540724.png)
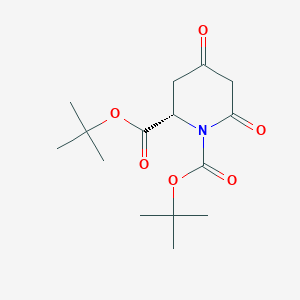
![7-[(2-bromoacetyl)amino]-N-phenylheptanamide](/img/structure/B12540747.png)
![Spiro[9H-fluorene-9,3'-pyrrolidine]-2',5'-dione, 2,7-difluoro-4-methyl-](/img/structure/B12540754.png)
![2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoic acid](/img/structure/B12540759.png)
